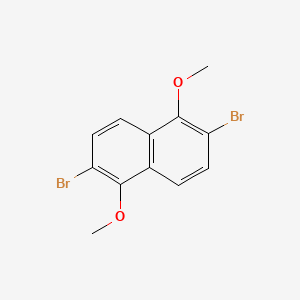

2,6-Dibromo-1,5-dimethoxynaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-1,5-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2O2/c1-15-11-7-3-6-10(14)12(16-2)8(7)4-5-9(11)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIFUPVGQBTQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CC(=C2OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566089 | |

| Record name | 2,6-Dibromo-1,5-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91394-96-6 | |

| Record name | 2,6-Dibromo-1,5-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,6-Dibromo-1,5-dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-1,5-dimethoxynaphthalene is a halogenated aromatic compound with a precisely defined substitution pattern that makes it a valuable building block in organic synthesis. Its symmetrical structure, featuring two bromine atoms and two methoxy groups on the naphthalene core, offers a unique combination of reactivity and electronic properties. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The methoxy groups, being electron-donating, modulate the electronic nature of the naphthalene system, influencing its reactivity and physical properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility in materials science and as a scaffold for drug discovery.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical transformations and for its characterization.

| Property | Value | Source |

| CAS Number | 91394-96-6 | [1] |

| Molecular Formula | C₁₂H₁₀Br₂O₂ | [1] |

| Molecular Weight | 346.01 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | Inferred |

| Solubility | Soluble in common organic solvents like THF, Dichloromethane, and Toluene. Insoluble in water. | Inferred |

| Melting Point | Not explicitly reported, but expected to be a crystalline solid with a defined melting point. | Inferred |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 1,5-dihydroxynaphthalene. This approach involves an initial electrophilic bromination followed by a Williamson ether synthesis.

Step 1: Synthesis of 2,6-Dibromo-1,5-dihydroxynaphthalene

The first step is the regioselective dibromination of 1,5-dihydroxynaphthalene. The hydroxyl groups are activating and ortho-, para-directing. Due to steric hindrance at the peri-positions (4 and 8), bromination occurs at the 2 and 6 positions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 1,5-dihydroxynaphthalene in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.

-

Bromination: Cool the suspension in an ice bath. Slowly add a solution of bromine (2.2 equivalents) in the same solvent to the stirred suspension. The reaction is typically exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. The solid product is then collected by filtration, washed with water, and dried.

-

Purification: The crude 2,6-Dibromo-1,5-dihydroxynaphthalene can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.[2]

Causality Behind Experimental Choices:

-

Solvent: Acetic acid or dichloromethane are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions.

-

Temperature Control: The reaction is performed at a low temperature to control the rate of the highly exothermic bromination reaction and to minimize the formation of polybrominated byproducts.

-

Stoichiometry: A slight excess of bromine is used to ensure complete conversion of the starting material.

Caption: Synthesis of the dihydroxy precursor.

Step 2: Methylation of 2,6-Dibromo-1,5-dihydroxynaphthalene

The second step involves the methylation of the hydroxyl groups of 2,6-Dibromo-1,5-dihydroxynaphthalene to yield the target compound. The Williamson ether synthesis is a reliable method for this transformation.

Experimental Protocol:

-

Deprotonation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-Dibromo-1,5-dihydroxynaphthalene in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in excess (at least 2.2 equivalents). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the dianion.

-

Methylation: To the resulting suspension, add a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (at least 2.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: After the addition, the reaction mixture is typically heated to a moderate temperature (e.g., 50-70 °C) to drive the reaction to completion.[3][4]

-

Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Extraction and Purification: The aqueous mixture is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Base and Solvent: A strong base is required to deprotonate the phenolic hydroxyl groups, which have a pKa of around 10. A polar aprotic solvent is used to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent in Williamson ether synthesis.

-

Inert Atmosphere: An inert atmosphere is crucial, especially when using a highly reactive base like sodium hydride, to prevent reaction with atmospheric moisture and oxygen.

Caption: Methylation to the target compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the two bromine atoms, which are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionalities in this compound make it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2 and 6 positions of the naphthalene core.[5]

Suzuki Coupling as a Representative Example:

The Suzuki coupling reaction involves the coupling of an organoboron reagent with an organohalide. In the case of this compound, it can be reacted with a variety of aryl or vinyl boronic acids or their esters to synthesize extended π-conjugated systems.

Generic Protocol for a Double Suzuki Coupling:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the desired boronic acid (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like potassium carbonate or cesium fluoride.

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used.

-

Reaction Conditions: The mixture is degassed and then heated under reflux until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is separated, washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

Caption: Suzuki coupling of the target compound.

Applications in Materials Science

The ability to functionalize the 2 and 6 positions of the naphthalene core through cross-coupling reactions makes this compound a promising building block for the synthesis of novel organic electronic materials.

-

Organic Light-Emitting Diodes (OLEDs): By introducing appropriate chromophoric or charge-transporting moieties, derivatives of this compound could be designed as emitters, host materials, or charge-transport layers in OLED devices. The rigid naphthalene core can contribute to high thermal stability and good morphological properties in thin films.

-

Organic Field-Effect Transistors (OFETs): The extended π-conjugated systems that can be synthesized from this precursor may exhibit semiconductor properties. The methoxy groups can influence the molecular packing in the solid state, which is a critical factor for efficient charge transport in OFETs.[2]

-

Liquid Crystals: The rigid, elongated structure of the naphthalene core is a common feature in liquid crystalline molecules. By attaching long alkyl chains or other mesogenic units to the 2 and 6 positions, it is possible to design novel liquid crystalline materials with specific phase behaviors and optical properties.[6]

Potential in Drug Development

The naphthalene scaffold is present in numerous biologically active compounds. The ability to introduce diverse functionalities at the 2 and 6 positions of this compound through cross-coupling reactions provides a powerful tool for generating libraries of novel compounds for drug discovery. For instance, the introduction of amine or heterocyclic groups could lead to compounds with potential applications as kinase inhibitors, receptor antagonists, or other therapeutic agents. The methoxy groups can also be important for modulating the pharmacokinetic properties of the resulting molecules.[5]

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its straightforward two-step synthesis from readily available starting materials and the high reactivity of its bromine atoms in palladium-catalyzed cross-coupling reactions make it an attractive platform for the construction of complex organic molecules. The unique substitution pattern and the electronic properties imparted by the methoxy groups suggest significant potential for its derivatives in the fields of materials science, particularly in organic electronics and liquid crystals, as well as in the discovery of new therapeutic agents. Further exploration of the reactivity and properties of this compound and its derivatives is warranted to fully realize its potential in these exciting areas of research.

References

- Process for the manufacture of 2-bromo-6-methoxynaphthalene. EP0968163A1.

- Process for the manufacture of 2-bromo-6-methoxynaphthalene. WO1998042647A1.

-

This compound | CAS No. 91394-96-6. Molbase. [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

-

Characterization of 1,5-dimethoxynaphthalene by vibrational spectroscopy (FT-IR and FT-Raman) and density functional theory calculations. ResearchGate. [Link]

-

Spectroscopic and theoretical investigation of 2,6–dibromonaphthalene. Journal of Molecular Structure. [Link]

-

Liquid crystalline naphthyl derivatives with bromoalkoxy tail: Photophysical behavior and DFT studies. ResearchGate. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2,6-DIBROMO-1,5-DIHYDROXYNAPHTHALENE CAS#: 84-59-3 [amp.chemicalbook.com]

- 3. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 4. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Spectroscopic and Synthetic Guide to 2,6-Dibromo-1,5-dimethoxynaphthalene for Advanced Research

This technical guide provides an in-depth exploration of the spectroscopic properties of 2,6-Dibromo-1,5-dimethoxynaphthalene, a key intermediate in the development of novel organic materials and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its spectral characteristics and a robust protocol for its synthesis, empowering further research and application.

Introduction: The Significance of Substituted Naphthalenes

Naphthalene derivatives are a cornerstone in medicinal chemistry and materials science, owing to their rigid, planar structure and versatile functionalization potential. The introduction of methoxy and bromo substituents onto the naphthalene core, as in this compound, significantly modulates its electronic and steric properties. These modifications are instrumental in tuning the molecule's photophysical characteristics, dictating its solid-state packing, and influencing its binding affinity to biological targets. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for quality control in its synthetic applications.

Molecular Structure and Spectroscopic Overview

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is most effectively achieved through a two-step process starting from the commercially available 1,5-dihydroxynaphthalene. This method provides a clear and reliable pathway to the target molecule.

Step 1: Bromination of 1,5-Dihydroxynaphthalene

The first step involves the electrophilic bromination of 1,5-dihydroxynaphthalene to yield 2,6-Dibromo-1,5-dihydroxynaphthalene. The hydroxyl groups are activating and ortho-, para-directing, leading to the selective bromination at the 2 and 6 positions.

Caption: Workflow for the synthesis of 2,6-Dibromo-1,5-dihydroxynaphthalene.

Experimental Protocol:

-

Suspend 1,5-dihydroxynaphthalene in acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Slowly add a solution of N-Bromosuccinimide (2.2 equivalents) in N,N-dimethylformamide (DMF) to the suspension at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding deionized water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 2,6-Dibromo-1,5-dihydroxynaphthalene.[1]

Step 2: Methylation of 2,6-Dibromo-1,5-dihydroxynaphthalene

The subsequent step is the Williamson ether synthesis, where the dihydroxy intermediate is methylated to afford the final product, this compound. A strong base is used to deprotonate the hydroxyl groups, forming a more nucleophilic phenoxide that reacts with a methylating agent.

Caption: General workflow for the methylation of the dihydroxy intermediate.

Experimental Protocol:

-

Dissolve 2,6-Dibromo-1,5-dihydroxynaphthalene in a suitable anhydrous solvent such as acetone or DMF in a round-bottom flask.

-

Add an excess of a base, such as anhydrous potassium carbonate or sodium hydride, to the solution.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate (at least 2 equivalents), to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[2]

Spectroscopic Data and Interpretation

The following sections provide a detailed analysis of the expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ) (ppm) | Multiplicity |

| ~ 7.8 - 8.0 | d |

| ~ 7.2 - 7.4 | d |

| ~ 4.0 | s |

Interpretation:

-

Aromatic Protons: The two aromatic protons, H-4/H-8 and H-3/H-7, will appear as doublets due to coupling with each other. The protons at positions 4 and 8 are deshielded by the adjacent bromine atoms and are expected to resonate at a lower field compared to the protons at positions 3 and 7.

-

Methoxy Protons: The six protons of the two equivalent methoxy groups will appear as a sharp singlet at approximately 4.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon environments in the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 150 - 155 | C-1, C-5 |

| ~ 130 - 135 | C-4a, C-8a |

| ~ 128 - 132 | C-4, C-8 |

| ~ 115 - 120 | C-3, C-7 |

| ~ 110 - 115 | C-2, C-6 |

| ~ 55 - 60 | -OCH₃ |

Interpretation:

-

Oxygenated Aromatic Carbons (C-1, C-5): These carbons are directly attached to the electron-donating methoxy groups and will appear at the lowest field in the aromatic region.

-

Brominated Aromatic Carbons (C-2, C-6): The carbons bearing the bromine atoms are expected to be shifted upfield compared to unsubstituted aromatic carbons due to the heavy atom effect of bromine.

-

Other Aromatic Carbons: The remaining aromatic carbons will resonate in the expected region of 115-135 ppm.

-

Methoxy Carbons: The carbons of the methoxy groups will appear as a single peak in the upfield region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum will provide crucial information about the molecular weight and isotopic distribution of the compound.

| Predicted Mass Spectrometry Data | |

| m/z | Relative Abundance (%) |

| 344, 346, 348 | ~1:2:1 |

| 331, 333, 335 | |

| 303, 305, 307 |

Interpretation:

The most characteristic feature of the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks at m/z 344 (M⁺), 346 (M+2)⁺, and 348 (M+4)⁺ with a relative intensity ratio of approximately 1:2:1. Fragmentation will likely involve the loss of a methyl group (-15 amu) followed by the loss of carbon monoxide (-28 amu).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted IR Data | |

| Frequency (cm⁻¹) | Vibration |

| 3050 - 3100 | C-H stretch (aromatic) |

| 2850 - 3000 | C-H stretch (methoxy) |

| 1580 - 1620 | C=C stretch (aromatic) |

| 1250 - 1300 | C-O stretch (aryl ether, asymmetric) |

| 1020 - 1080 | C-O stretch (aryl ether, symmetric) |

| 550 - 650 | C-Br stretch |

Interpretation:

The IR spectrum will be dominated by strong C-O stretching bands of the aryl ether groups and the characteristic C-H and C=C stretching vibrations of the aromatic ring. The presence of the C-Br bond will be indicated by a stretching vibration in the fingerprint region.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of this compound. The detailed protocols and in-depth spectral analysis serve as a valuable resource for researchers working with this important chemical intermediate. The provided information is intended to facilitate its synthesis, ensure its purity, and aid in the interpretation of its analytical data, thereby accelerating its application in the development of innovative materials and therapeutic agents.

References

-

PubChem. 2,6-Dimethoxynaphthalene. [Link]

- Google Patents. Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

An In-depth Technical Guide to 2,6-Dibromo-1,5-dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-1,5-dimethoxynaphthalene, identified by the CAS number 91394-96-6 , is a halogenated aromatic compound with a naphthalene core.[1] Its structure, featuring two bromine atoms and two methoxy groups, makes it a valuable synthetic intermediate in various fields of chemical research, including organic synthesis and materials science.[1] This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a particular focus on its relevance to drug discovery and development. The strategic placement of bromine and methoxy substituents on the naphthalene scaffold offers unique electronic and steric properties, influencing its reactivity and potential biological activity. Naphthalene derivatives, as a broad class of compounds, have shown significant promise in medicinal chemistry, exhibiting a wide range of pharmacological activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The table below summarizes its key identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 91394-96-6 | |

| Molecular Formula | C₁₂H₁₀Br₂O₂ | |

| Molecular Weight | 346.01 g/mol | [2] |

| Boiling Point (Predicted) | 403.1 °C at 760 mmHg | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from 1,5-dihydroxynaphthalene. The first step involves the bromination of the naphthalene core, followed by the methylation of the hydroxyl groups.

Step 1: Synthesis of 2,6-Dibromo-1,5-dihydroxynaphthalene (Precursor)

The precursor, 2,6-Dibromo-1,5-dihydroxynaphthalene (CAS: 84-59-3), is synthesized by the electrophilic bromination of 1,5-dihydroxynaphthalene.[3]

Causality of Experimental Choices:

-

Solvent: Acetonitrile is chosen as the reaction solvent due to its ability to suspend the starting material and dissolve the brominating agent, facilitating a homogenous reaction environment.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a preferred brominating agent for aromatic compounds as it provides a controlled and selective source of electrophilic bromine, minimizing over-bromination and side reactions. The use of a DMF solution of NBS allows for slow and controlled addition.

-

Reaction Monitoring: Gas chromatography-mass spectrometry (GC-MS) is an effective technique to monitor the progress of the reaction, allowing for the determination of the optimal reaction time and ensuring the complete conversion of the starting material.

-

Work-up: Quenching the reaction with water precipitates the product, which is less soluble in the aqueous mixture, allowing for easy isolation by filtration. Washing with ample water removes any remaining water-soluble byproducts and unreacted reagents.

Experimental Protocol:

-

Suspend 1,5-dihydroxynaphthalene (115.2 g) in acetonitrile (800 mL) in a reaction vessel under a nitrogen atmosphere.

-

Slowly add a solution of N-bromosuccinimide (NBS) (254 g) in N,N-dimethylformamide (DMF) (400 mL) dropwise to the suspension.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using GC-MS.

-

Upon completion, quench the reaction by adding water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate thoroughly with water to yield 2,6-dibromonaphthalene-1,5-diol.[3]

Caption: Synthesis of the precursor, 2,6-Dibromo-1,5-dihydroxynaphthalene.

Step 2: Methylation to this compound

The final step is the methylation of the hydroxyl groups of 2,6-Dibromo-1,5-dihydroxynaphthalene. The Williamson ether synthesis is a classic and effective method for this transformation.

Causality of Experimental Choices:

-

Reaction Type: The Williamson ether synthesis is a robust and widely used method for forming ethers from alcohols or phenols. It proceeds via an SN2 mechanism where an alkoxide nucleophile attacks an alkyl halide.[4]

-

Base: A strong base, such as sodium hydroxide or potassium carbonate, is required to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions.

-

Methylating Agent: Dimethyl sulfate or methyl iodide are common methylating agents in Williamson ether synthesis. They provide a reactive methyl group for the nucleophilic attack by the phenoxide.

-

Solvent: A polar aprotic solvent like DMF or DMSO can accelerate the rate of SN2 reactions.

Proposed Experimental Protocol:

-

Dissolve 2,6-Dibromo-1,5-dihydroxynaphthalene in a suitable polar aprotic solvent (e.g., DMF or acetone) in a reaction flask.

-

Add a slight excess of a suitable base (e.g., potassium carbonate or sodium hydroxide) to the solution to deprotonate the hydroxyl groups.

-

Stir the mixture at room temperature for a short period to ensure complete formation of the diphenoxide.

-

Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the crude product.

-

Collect the solid by filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Caption: Methylation of the precursor to yield the final product.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

-

Aromatic Protons: Two distinct signals for the aromatic protons are anticipated. The protons at positions 3 and 7 would appear as a doublet, and the protons at positions 4 and 8 would appear as another doublet, with coupling constants typical for ortho-coupling in naphthalene systems.

-

Methoxy Protons: A sharp singlet corresponding to the six equivalent protons of the two methoxy groups would be observed in the upfield region.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments.

-

Aromatic Carbons: Signals for the carbon atoms of the naphthalene ring will be observed in the aromatic region. The carbon atoms attached to the bromine and methoxy groups will have characteristic chemical shifts.

-

Methoxy Carbon: A signal for the carbon atom of the methoxy groups will be present in the upfield region.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M+, [M+2]+, and [M+4]+ peaks in a ratio of approximately 1:2:1, which is indicative of a dibrominated compound.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands.

-

C-H stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

-

C=C stretching: Aromatic C=C stretching vibrations will appear in the region of 1600-1450 cm⁻¹.

-

C-O stretching: Strong C-O stretching bands for the methoxy groups will be present in the region of 1250-1000 cm⁻¹.

-

C-Br stretching: The C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the presence of the bromine and methoxy substituents on the naphthalene core.

-

Cross-Coupling Reactions: The bromine atoms can serve as handles for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide range of functional groups, enabling the synthesis of more complex molecules.

-

Nucleophilic Aromatic Substitution: The electron-donating methoxy groups can influence the susceptibility of the aromatic ring to nucleophilic substitution reactions, although this is generally less facile than in electron-deficient aromatic systems.

Relevance in Drug Discovery:

Naphthalene-based scaffolds are prevalent in a variety of marketed drugs and bioactive natural products, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of bromine atoms into a molecular structure is a known strategy in drug design that can enhance therapeutic activity and favorably affect the metabolism and duration of action of a drug.

While specific biological activity for this compound has not been extensively reported, its structural features suggest its potential as a key building block in the synthesis of novel therapeutic agents. The ability to functionalize the molecule at the bromine positions allows for the exploration of structure-activity relationships in the development of new drug candidates. The dimethoxy-naphthalene core itself is a feature in some biologically active molecules, and the addition of bromine provides a route to further chemical diversity.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in organic synthesis and medicinal chemistry. This guide has provided an in-depth overview of its synthesis, predicted characterization, and potential applications. As research into novel therapeutic agents continues, the strategic use of such well-defined and functionalizable scaffolds will undoubtedly play a crucial role in the discovery of new and effective drugs.

References

-

Cambridge University Press. Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

-

LookChem. Cas 91394-96-6,this compound. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

-

AccelaChemBio. 91394-96-6,this compound. [Link]

-

AccelaChemBio. 120099-61-8,(S)-3-Methoxypyrrolidine. [Link]

Sources

- 1. Cas 91394-96-6,this compound | lookchem [lookchem.com]

- 2. 91394-96-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2,6-DIBROMO-1,5-DIHYDROXYNAPHTHALENE CAS#: 84-59-3 [amp.chemicalbook.com]

- 4. 3401-47-6(1-Bromo-2-methoxy-naphthalene) | Kuujia.com [kuujia.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-1,5-dimethoxynaphthalene: Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-1,5-dimethoxynaphthalene is a key aromatic building block in the synthesis of advanced materials and complex organic molecules. Its rigid, planar structure and defined substitution pattern make it a valuable precursor for a variety of applications, including the development of novel organic semiconductors, liquid crystals, and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of this important compound, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Synthesis: Identifying the Optimal Starting Material

The synthesis of this compound primarily proceeds through a two-step sequence involving the regioselective bromination of a naphthalene core followed by methylation. The choice of the initial starting material is critical to ensure the desired substitution pattern on the naphthalene ring. Two plausible starting materials are 1,5-dihydroxynaphthalene and 1,5-dimethoxynaphthalene.

The Preferred Starting Material: 1,5-Dihydroxynaphthalene

Field-proven insights and established literature strongly indicate that 1,5-dihydroxynaphthalene is the superior starting material for the synthesis of this compound. The hydroxyl groups in 1,5-dihydroxynaphthalene are strongly activating and ortho-, para-directing. This electronic influence facilitates the regioselective bromination at the 2- and 6-positions, which are para to the hydroxyl groups.

Challenges with 1,5-Dimethoxynaphthalene as a Starting Material

While seemingly a more direct precursor, direct bromination of 1,5-dimethoxynaphthalene does not yield the desired 2,6-dibromo isomer. Instead, the reaction favors the formation of 4,8-dibromo-1,5-dimethoxynaphthalene[1]. This is due to the steric hindrance imposed by the methoxy groups, which directs the incoming electrophile (bromine) to the less hindered 4- and 8-positions.

The Recommended Synthetic Pathway

The most reliable and well-documented synthetic route to this compound is a two-step process commencing with 1,5-dihydroxynaphthalene.

Figure 1: The recommended two-step synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-1,5-dihydroxynaphthalene

This procedure is adapted from the established method described in the Journal of the Chemical Society[1].

Reaction Principle: The hydroxyl groups of 1,5-dihydroxynaphthalene activate the aromatic ring towards electrophilic substitution, directing the bromine to the 2- and 6-positions.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,5-Dihydroxynaphthalene | 160.17 | 10.0 g | 0.0624 |

| Glacial Acetic Acid | 60.05 | 200 mL | - |

| Bromine | 159.81 | 20.0 g (6.4 mL) | 0.125 |

Procedure:

-

Suspend 1,5-dihydroxynaphthalene in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a large volume of water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and any unreacted bromine.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2,6-dibromo-1,5-dihydroxynaphthalene.

Step 2: Synthesis of this compound

This step is a classic Williamson ether synthesis, where the hydroxyl groups of 2,6-dibromo-1,5-dihydroxynaphthalene are converted to methoxy groups.

Reaction Principle: The hydroxyl groups are deprotonated by a strong base to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with a methylating agent.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dibromo-1,5-dihydroxynaphthalene | 317.96 | 5.0 g | 0.0157 |

| Anhydrous Acetone or DMF | - | 100 mL | - |

| Anhydrous Potassium Carbonate | 138.21 | 6.5 g | 0.0470 |

| Dimethyl Sulfate | 126.13 | 4.4 g (3.3 mL) | 0.0348 |

Procedure:

-

To a solution of 2,6-dibromo-1,5-dihydroxynaphthalene in anhydrous acetone or DMF, add anhydrous potassium carbonate.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add dimethyl sulfate dropwise to the refluxing mixture.

-

Continue to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices

-

Choice of Brominating Agent: Elemental bromine is a readily available and effective brominating agent for this transformation.

-

Solvent for Bromination: Glacial acetic acid is a common solvent for aromatic brominations as it is polar enough to dissolve the reactants and can help to moderate the reactivity of the bromine.

-

Methylating Agent: Dimethyl sulfate is a powerful and efficient methylating agent for Williamson ether synthesis.

-

Base for Methylation: Anhydrous potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl groups. It is strong enough to effect the deprotonation but not so strong as to cause unwanted side reactions.

-

Solvent for Methylation: Anhydrous polar aprotic solvents like acetone or DMF are ideal for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence starting from 1,5-dihydroxynaphthalene. This approach ensures the correct regiochemistry of bromination, a critical factor for the utility of the final product. The subsequent Williamson ether synthesis is a robust and high-yielding method for the methylation of the dihydroxy intermediate. By understanding the underlying principles of electrophilic aromatic substitution and nucleophilic substitution reactions, researchers can effectively and efficiently prepare this valuable synthetic building block.

References

1. Carter, A. H.; Race, E.; Rowe, F. M. The bromination of 1 : 5-dihydroxy- and 1 : 5-diacetoxy-naphthalene, 5-methoxy-1-naphthol, and 1 : 5-dimethoxynaphthalene. J. Chem. Soc.1942 , 236-241. [Link][1]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dibromo-1,5-dimethoxynaphthalene

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2,6-Dibromo-1,5-dimethoxynaphthalene, a halogenated aromatic ether with potential applications in organic synthesis, materials science, and as a building block in drug discovery. This document is intended for researchers, scientists, and professionals in the field of chemical synthesis and drug development, offering detailed experimental protocols and an in-depth discussion of the underlying chemical principles.

Introduction: The Significance of Brominated Naphthalene Derivatives

Brominated naphthalene derivatives are a class of compounds that have garnered significant interest in various scientific disciplines. The presence of bromine atoms on the naphthalene core can significantly alter the electronic properties, reactivity, and biological activity of the parent molecule. These compounds often serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The introduction of methoxy groups further modifies the compound's properties, influencing its solubility, and potential for further functionalization. This guide focuses on a specific, less-documented member of this family: this compound.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the commercially available 1,5-dihydroxynaphthalene. The overall synthetic workflow is depicted below.

Caption: Overall workflow for the synthesis and analysis of this compound.

The synthesis begins with the selective bromination of 1,5-dihydroxynaphthalene to yield the key intermediate, 2,6-Dibromo-1,5-dihydroxynaphthalene. This is followed by the methylation of the hydroxyl groups via a Williamson ether synthesis to afford the final product.

Step 1: Electrophilic Aromatic Bromination of 1,5-Dihydroxynaphthalene

The hydroxyl groups of 1,5-dihydroxynaphthalene are strongly activating ortho-, para-directing substituents for electrophilic aromatic substitution. To achieve selective bromination at the 2 and 6 positions, a mild brominating agent is required to control the reaction and prevent over-bromination. N-Bromosuccinimide (NBS) is an excellent choice for this purpose, providing a controlled source of electrophilic bromine.

Caption: Reaction scheme for the bromination of 1,5-dihydroxynaphthalene.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 1,5-dihydroxynaphthalene in acetonitrile.

-

Reagent Addition: Slowly add a solution of N-Bromosuccinimide (2.2 equivalents) in a mixture of acetonitrile and N,N-dimethylformamide (DMF) dropwise to the suspension at room temperature. The use of DMF aids in the solubility of NBS.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. The product, being insoluble in water, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining succinimide and DMF. The crude 2,6-Dibromo-1,5-dihydroxynaphthalene can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Williamson Ether Synthesis for Methylation

The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[1][2] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[2] In this step, the hydroxyl groups of 2,6-Dibromo-1,5-dihydroxynaphthalene are deprotonated by a base to form the more nucleophilic phenoxide ions, which then react with a methylating agent.

Caption: Reaction scheme for the methylation of 2,6-Dibromo-1,5-dihydroxynaphthalene.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,6-Dibromo-1,5-dihydroxynaphthalene in a polar aprotic solvent such as acetone or DMF in a round-bottom flask, add a suitable base. Anhydrous potassium carbonate (K2CO3) is a common and effective choice.

-

Reagent Addition: Add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), to the mixture. Dimethyl sulfate is a potent but toxic methylating agent and should be handled with appropriate safety precautions.[3][4]

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Isolation and Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and chemical properties of the target molecule.

| Property | Value |

| Molecular Formula | C12H10Br2O2 |

| Molecular Weight | 346.01 g/mol |

| CAS Number | 91394-96-6[5] |

| Appearance | Expected to be a solid at room temperature |

Spectroscopic Analysis

-

1H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

-

A singlet for the two equivalent methoxy groups (-OCH3).

-

Two doublets in the aromatic region corresponding to the protons on the naphthalene ring. The coupling constants will be indicative of their ortho relationship.

-

-

13C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms (79Br and 81Br), with intense peaks at m/z, m/z+2, and m/z+4 corresponding to the molecular ion.

-

Fragmentation: Common fragmentation pathways for this type of molecule include the loss of a methyl group (-CH3) from a methoxy group, and the loss of a bromine atom (-Br).[3][13][14][15][16]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

C-H stretching (aromatic): Peaks are expected in the region of 3100-3000 cm-1.[5]

-

C-H stretching (aliphatic): Peaks from the methoxy groups will appear around 2950-2850 cm-1.

-

C=C stretching (aromatic): Characteristic peaks for the naphthalene ring will be observed in the 1600-1450 cm-1 region.[5]

-

C-O stretching (ether): A strong, characteristic peak for the aryl-alkyl ether linkage is expected around 1250-1000 cm-1.[5][17][18][19]

Potential Applications

While specific applications of this compound are not extensively documented, its structure suggests potential utility in several areas:

-

Organic Synthesis: The bromine atoms can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new functional groups and build more complex molecular architectures.

-

Materials Science: Polycyclic aromatic hydrocarbons and their derivatives are often investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The dibromo-dimethoxy-naphthalene core could be a valuable building block for such materials.

-

Drug Discovery: The naphthalene scaffold is present in a number of approved drugs. This compound could serve as a starting material for the synthesis of novel therapeutic agents, where the bromo and methoxy substituents can be modified to optimize biological activity.

Conclusion

This technical guide has outlined a reliable and well-established synthetic route for the preparation of this compound from 1,5-dihydroxynaphthalene. The detailed experimental protocols for both the bromination and methylation steps provide a solid foundation for researchers to successfully synthesize this compound. The discussion of the expected characterization data will aid in the confirmation of the product's identity and purity. The potential applications highlight the value of this molecule as a versatile intermediate in various fields of chemical research and development.

References

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. PROSPRE [prospre.ca]

- 8. CASPRE [caspre.ca]

- 9. Visualizer loader [nmrdb.org]

- 10. NP-MRD: 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0245888) [np-mrd.org]

- 11. NP-MRD: 13C NMR Spectrum (1D, 226 MHz, D2O, predicted) (NP0059261) [np-mrd.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. scienceready.com.au [scienceready.com.au]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 2-Methoxynaphthalene(93-04-9) IR Spectrum [m.chemicalbook.com]

- 19. Naphthalene, 2-methoxy- [webbook.nist.gov]

An In-Depth Technical Guide to the Physical Properties of 2,6-Dibromo-1,5-dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,6-Dibromo-1,5-dimethoxynaphthalene (CAS No. 91394-96-6). Due to the limited availability of experimentally determined data for this specific isomer, this document synthesizes information from chemical databases, computational predictions, and comparative analysis with structurally related compounds. The guide covers molecular and structural data, predicted physicochemical properties, and expected spectroscopic characteristics. Furthermore, a plausible synthetic route and detailed protocols for the characterization of this compound are presented to aid researchers in its synthesis and identification.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis, materials science, and as a building block in the development of novel pharmaceutical agents. The precise arrangement of its bromine and methoxy substituents on the naphthalene core dictates its electronic properties, reactivity, and three-dimensional structure, which in turn influence its physical characteristics and potential biological activity. This guide aims to provide a centralized resource of its key physical properties, offering a foundational understanding for researchers working with or considering the use of this molecule.

Molecular and Structural Information

A foundational aspect of understanding the physical properties of a compound is its molecular structure and associated identifiers.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 91394-96-6 | [1] |

| Molecular Formula | C₁₂H₁₀Br₂O₂ | [1] |

| Molecular Weight | 346.01 g/mol | N/A |

| Canonical SMILES | COC1=C(C=C(C2=C1C=C(C=C2)Br)OC)Br | N/A |

Logical Relationship: Structure and Properties

Caption: Interrelation of molecular structure and properties.

Synthesis Pathway

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 2,6-Dibromo-1,5-dihydroxynaphthalene (Precursor)

This protocol is adapted from the known synthesis of the precursor compound.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend 1,5-dihydroxynaphthalene in a suitable solvent such as acetonitrile.

-

Bromination: While stirring under a nitrogen atmosphere, slowly add a solution of N-Bromosuccinimide (NBS) in dimethylformamide (DMF) to the suspension. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by adding water. The resulting precipitate is the desired 2,6-dibromo-1,5-dihydroxynaphthalene.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

Experimental Protocol: Methylation to this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend the synthesized 2,6-dibromo-1,5-dihydroxynaphthalene and a suitable base, such as sodium hydride (NaH), in anhydrous tetrahydrofuran (THF).

-

Methylation: Cool the mixture in an ice bath and slowly add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound is limited. The following table includes predicted values and data for analogous compounds to provide a reasonable estimation.

| Property | Value (Predicted/Analogous) | Remarks |

| Melting Point | Not available | Expected to be a solid at room temperature. The melting point will be influenced by the crystal packing, which is affected by the symmetrical placement of the substituents. |

| Boiling Point | 403.1 °C at 760 mmHg | Predicted value. This high boiling point is consistent with its high molecular weight and aromatic nature. |

| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Based on the nonpolar nature of the brominated naphthalene core. |

| Appearance | Likely a white to off-white crystalline solid | Based on the appearance of similar substituted naphthalenes. |

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not publicly available. The following are predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

-

Aromatic Protons: Two distinct signals are expected in the aromatic region (typically δ 7.0-8.0 ppm). Each signal would likely appear as a doublet due to coupling with its neighboring proton.

-

Methoxy Protons: A sharp singlet corresponding to the twelve equivalent protons of the two methoxy groups would be expected in the upfield region (typically δ 3.8-4.2 ppm).

¹³C NMR Spectroscopy (Predicted)

Due to the molecule's symmetry, the carbon-13 NMR spectrum is expected to show six distinct signals for the naphthalene core and one for the methoxy carbons.

-

Aromatic Carbons:

-

Two signals for the carbons bearing the methoxy and bromine substituents.

-

Two signals for the protonated aromatic carbons.

-

Two signals for the quaternary carbons at the ring fusion.

-

-

Methoxy Carbons: One signal for the carbons of the two equivalent methoxy groups (typically δ 55-65 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorptions:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic, methoxy): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-O stretching (ether): ~1050-1250 cm⁻¹ (likely a strong, prominent band)

-

C-Br stretching: ~500-650 cm⁻¹

Characterization Workflow

For researchers who synthesize this compound, a robust characterization workflow is essential for confirming its identity and purity.

Workflow for Structural Verification and Purity Assessment

Sources

An In-depth Technical Guide to the Solubility of 2,6-Dibromo-1,5-dimethoxynaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

2,6-Dibromo-1,5-dimethoxynaphthalene is a halogenated aromatic compound with potential applications in organic synthesis, materials science, and pharmaceutical research. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective utilization in these fields. This guide provides a comprehensive overview of the theoretical considerations for the solubility of this compound, alongside a detailed, state-of-the-art experimental protocol for its precise determination. The methodologies outlined herein are designed to ensure scientific integrity and provide reliable, reproducible data for researchers and drug development professionals.

Introduction: The Significance of Solubility in a Research Context

The solubility of a compound is a critical physical property that dictates its behavior in a solution. For a molecule like this compound, which may serve as a building block in complex syntheses or as a scaffold for novel therapeutics, knowledge of its solubility is fundamental. It directly impacts reaction kinetics, purification strategies (such as crystallization), formulation development, and the design of analytical methods. An inaccurate assessment of solubility can lead to failed experiments, impure products, and misleading biological data. This guide, therefore, aims to equip the researcher with both the predictive framework and the practical tools to confidently assess the solubility of this compound.

Theoretical Solubility Profile of this compound

Due to the limited availability of specific experimental data for this compound in the public domain, a theoretical assessment based on its molecular structure is necessary.

The structure of this compound features a large, nonpolar naphthalene core. The two bromine atoms and two methoxy groups introduce some polarity, but the overall character of the molecule is expected to be largely nonpolar. The principle of "like dissolves like" suggests that the compound will exhibit greater solubility in nonpolar or moderately polar organic solvents and poor solubility in highly polar solvents like water.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Hexane | Low to Moderate | Nonpolar solvent, may interact favorably with the naphthalene core. |

| Toluene | Moderate to High | Aromatic solvent, capable of π-π stacking with the naphthalene ring. |

| Dichloromethane | Moderate to High | A moderately polar solvent that can solvate the polar functional groups. |

| Chloroform | Moderate to High | Similar to dichloromethane, a good general-purpose solvent for many organics. |

| Ethyl Acetate | Moderate | A moderately polar aprotic solvent. |

| Acetone | Moderate | A polar aprotic solvent. |

| Methanol | Low | A polar protic solvent, less likely to favorably solvate the large nonpolar core. |

| Ethanol | Low | Similar to methanol, but the slightly longer alkyl chain may slightly improve solubility. |

| Water | Very Low/Insoluble | Highly polar protic solvent, unfavorable for the nonpolar aromatic structure. |

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes a robust method for the quantitative determination of the solubility of this compound using the shake-flask method coupled with UV-Vis spectroscopy. This method is widely accepted for its reliability in establishing equilibrium solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

theoretical studies of 2,6-Dibromo-1,5-dimethoxynaphthalene

An In-Depth Technical Guide to the Theoretical Studies of 2,6-Dibromo-1,5-dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical exploration of this compound, a substituted naphthalene derivative of interest in materials science and synthetic chemistry. In the absence of extensive experimental data, this document establishes a robust computational framework using Density Functional Theory (DFT) to predict its structural, electronic, spectroscopic, and reactive properties. By drawing parallels with related naphthalene compounds, this guide offers valuable insights into the molecule's behavior, serving as a foundational resource for future experimental and in-silico research. The methodologies detailed herein are designed to be self-validating, providing a clear and reproducible workflow for researchers in the field.

Introduction: The Significance of Substituted Naphthalenes

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of various substituents onto the naphthalene core allows for the fine-tuning of its electronic and steric properties, leading to novel applications. This compound (C₁₂H₁₀Br₂O₂) is a specific derivative whose properties are not yet extensively characterized in the literature.[2] Theoretical studies, therefore, present a powerful and efficient avenue to elucidate its fundamental characteristics, guiding synthetic efforts and predicting its potential utility.

This guide will detail a theoretical investigation into this compound, leveraging established quantum chemical methods that have been successfully applied to similar naphthalene derivatives.[3][4][5][6] We will explore its optimized molecular geometry, analyze its frontier molecular orbitals (HOMO-LUMO), predict its spectroscopic signatures (NMR and UV-Vis), and evaluate its chemical reactivity through global reactivity descriptors.

Computational Methodology: A Framework for Prediction

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for medium-sized organic molecules.[4][7][8] The B3LYP hybrid functional is selected for its proven track record in accurately predicting the electronic structure and properties of a wide range of organic compounds, including naphthalene derivatives.[3][6]

Geometry Optimization and Vibrational Analysis

The initial step involves determining the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization using the B3LYP functional combined with the 6-311+G(d,p) basis set. This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are crucial for molecules containing heteroatoms like bromine and oxygen.[9] Following optimization, a frequency calculation at the same level of theory is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Electronic Property Calculations

With the optimized geometry, a series of calculations are performed to probe the electronic nature of the molecule:

-

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[4][8]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[9]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to investigate charge transfer and intramolecular interactions, providing a deeper understanding of the electronic delocalization within the molecule.[6][10]

Spectroscopic Predictions

To aid in the experimental characterization of this compound, its key spectroscopic signatures are predicted:

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts. Tetramethylsilane (TMS) is used as the reference standard.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to simulate the electronic absorption spectrum, providing insights into the electronic transitions that give rise to the observed absorption bands.[7]

Predicted Properties of this compound

This section presents the anticipated results from the computational protocol outlined above, drawing upon established trends in substituted naphthalenes.

Molecular Structure and Geometry

The optimized structure of this compound is expected to be largely planar, with the methoxy groups potentially exhibiting some out-of-plane torsion to minimize steric hindrance. The introduction of electron-donating methoxy groups and electron-withdrawing bromine atoms will likely induce subtle distortions in the naphthalene ring's bond lengths and angles compared to unsubstituted naphthalene.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value | Commentary |

| C-Br Bond Length | ~1.90 Å | Typical for a C(sp²)-Br bond. |

| C-O Bond Length | ~1.37 Å | Characteristic of an aryl-ether bond. |

| C-C Bond Lengths (Aromatic) | 1.39 - 1.43 Å | Variations reflect electronic effects of substituents. |

| Dihedral Angle (C-C-O-C) | 0-20° | Indicates near-planarity with the naphthalene ring. |

Electronic Landscape: FMOs and MEP

The electronic properties of the molecule are dictated by its frontier orbitals. The HOMO is anticipated to be localized primarily on the naphthalene ring and the oxygen atoms of the methoxy groups, reflecting the electron-donating nature of these substituents. Conversely, the LUMO is expected to have significant contributions from the naphthalene core, with some density on the bromine atoms.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[8] The HOMO-LUMO gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. jaoc.samipubco.com [jaoc.samipubco.com]

- 5. Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jaoc.samipubco.com [jaoc.samipubco.com]

- 9. researchgate.net [researchgate.net]

- 10. openaccess.ahievran.edu.tr [openaccess.ahievran.edu.tr]

Methodological & Application

The Synthetic Versatility of 2,6-Dibromo-1,5-dimethoxynaphthalene: A Guide for Organic Synthesis

Introduction: A Privileged Scaffold for Advanced Materials

2,6-Dibromo-1,5-dimethoxynaphthalene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its rigid naphthalene core, substituted with two bromine atoms and two methoxy groups, offers a unique combination of reactivity and electronic properties. The bromine atoms provide two reactive sites for cross-coupling reactions, enabling the construction of complex molecular architectures, while the electron-donating methoxy groups modulate the electronic properties of the naphthalene system. These features make this compound a valuable precursor for the synthesis of a wide range of organic materials, including conjugated polymers for organic electronics, liquid crystals, and potentially as a scaffold in medicinal chemistry. This guide provides detailed application notes and protocols for the utilization of this compound in organic synthesis, with a focus on polymerization and palladium-catalyzed cross-coupling reactions.

Application I: A Monomer for Conjugated Polymers

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of conjugated polymers. These materials are of significant interest for their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of the 1,5-dimethoxynaphthalene unit into a polymer backbone can impart desirable properties such as high thermal stability and specific optoelectronic characteristics.

Protocol: Nickel-Catalyzed Yamamoto-Type Homopolymerization

This protocol is adapted from a procedure for the polymerization of the analogous 2,6-dibromo-1,5-dihexyloxynaphthalene and is expected to be applicable to the dimethoxy derivative with minor modifications. The Yamamoto coupling is a reliable method for the synthesis of conjugated polymers from dihaloaromatic monomers.

Reaction Scheme:

A schematic for the homopolymerization of this compound.

Materials:

-

This compound

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

-

2,2'-Bipyridine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add Ni(cod)₂ (2.4 mmol) and 2,2'-bipyridine (2.4 mmol).

-

Solvent Addition: To the flask, add anhydrous DMF (4 mL) via a syringe. Stir the mixture at room temperature to form the active catalyst complex.

-

Monomer Solution: In a separate flame-dried Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

-

Polymerization: Transfer the monomer solution to the catalyst mixture via a cannula.

-

Reaction Conditions: Heat the reaction mixture to 70 °C and stir vigorously under an inert atmosphere for 48-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing methanol with a small amount of hydrochloric acid. The polymer will precipitate.

-

Purification: Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, the polymer should be subjected to Soxhlet extraction with methanol, acetone, and finally, the desired polymer is extracted with chloroform or a suitable solvent in which it is soluble.

-

Final Product: Precipitate the purified polymer from the chloroform solution into methanol. Collect the final polymer by filtration and dry it under vacuum.

Expected Outcome and Characterization:

The resulting poly(1,5-dimethoxy-2,6-naphthalene) is typically a colored solid. The molecular weight and polydispersity of the polymer can be determined by gel permeation chromatography (GPC). The structure can be confirmed by ¹H and ¹³C NMR spectroscopy, and its thermal stability can be assessed by thermogravimetric analysis (TGA).

Application II: A Building Block for Functional Molecules via Cross-Coupling Reactions

The two bromine atoms on the naphthalene core of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions allow for the introduction of a wide variety of substituents, leading to the synthesis of functional molecules with tailored properties for applications in materials science and medicinal chemistry. For instance, the synthesis of 2,6-diaryl-1,5-dimethoxynaphthalenes can lead to the formation of liquid crystals or fluorescent dyes.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,6-Diaryl-1,5-dimethoxynaphthalene

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The conditions are based on established methods for similar dibromoaromatic compounds and may require optimization for specific substrates.

Reaction Scheme:

General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2-2.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 3.0 mmol).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the flask.

-

Reaction Conditions: Heat the mixture to 90-100 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2,6-diaryl-1,5-dimethoxynaphthalene.

Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Toluene/H₂O (4:1) | 100 | 12-24 |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12-24 |

| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 90 | 12 |

Protocol: Stille Cross-Coupling for the Synthesis of 2,6-Disubstituted-1,5-dimethoxynaphthalene

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction and is particularly useful when the desired substituent is available as an organostannane. The reaction is known for its tolerance to a wide range of functional groups.

Workflow Diagram:

A typical experimental workflow for a Stille cross-coupling reaction.

Materials:

-

This compound

-

Organostannane reagent (e.g., 2-(tributylstannyl)thiophene, vinyltributylstannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand)

-

Ligand (optional, e.g., P(o-tol)₃, AsPh₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

-